N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2,2-diphenylpropanamide
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Overview
Description
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2,2-DIPHENYLPROPANOYL)THIOUREA is a complex organic compound that features a piperazine ring, a benzyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2,2-DIPHENYLPROPANOYL)THIOUREA typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the incorporation of the thiourea moiety. Common synthetic routes include:
Reductive Amination: This involves the reaction of a piperazine derivative with an aromatic aldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Cyclization Reactions: Cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of piperazine rings.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2,2-DIPHENYLPROPANOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2,2-DIPHENYLPROPANOYL)THIOUREA has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and antifungal properties.
Biological Research: It is used in molecular modeling studies to understand its interactions with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2,2-DIPHENYLPROPANOYL)THIOUREA involves its interaction with specific molecular targets. The piperazine ring and thiourea moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE
- N-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-2-CHLOROACETAMIDE
Uniqueness
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2,2-DIPHENYLPROPANOYL)THIOUREA is unique due to its combination of a piperazine ring, benzyl group, and thiourea moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C33H34N4OS |
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Molecular Weight |
534.7 g/mol |
IUPAC Name |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-diphenylpropanamide |
InChI |
InChI=1S/C33H34N4OS/c1-33(27-13-7-3-8-14-27,28-15-9-4-10-16-28)31(38)35-32(39)34-29-17-19-30(20-18-29)37-23-21-36(22-24-37)25-26-11-5-2-6-12-26/h2-20H,21-25H2,1H3,(H2,34,35,38,39) |
InChI Key |
YNOXYKBSVSXEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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